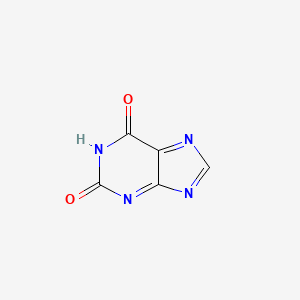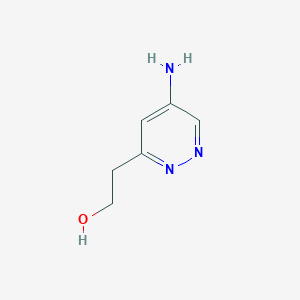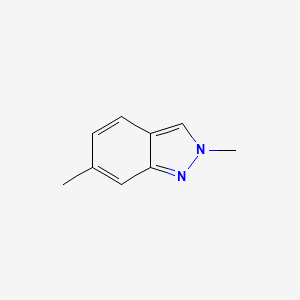
3-ethyl-4,5,6,7-tetrahydro-3aH-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-4,5,6,7-tetrahydro-3aH-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4,5,6,7-tetrahydro-3aH-indazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted cyclohexanone with hydrazine derivatives in the presence of a suitable catalyst and solvent. For instance, the condensation of 2-benzylidenecyclohexanone with hydrazine hydrate in ethanol can yield the desired tetrahydroindazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethyl-4,5,6,7-tetrahydro-3aH-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield fully saturated indazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indazole derivatives, while substitution reactions can introduce halogen, alkyl, or aryl groups.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-4,5,6,7-tetrahydro-3aH-indazole has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent in treating inflammatory and infectious diseases.
Industry: Used in the development of novel materials and as a precursor in organic synthesis.
Wirkmechanismus
The mechanism of action of 3-ethyl-4,5,6,7-tetrahydro-3aH-indazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets can vary depending on the specific application, but common pathways include inhibition of cyclooxygenase enzymes and modulation of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4,5,6,7-tetrahydro-1H-indazole-3-carboxylate: Another tetrahydroindazole derivative with a carboxylate group.
3-phenyl-4,5,6,7-tetrahydro-2H-indazole: A derivative with a phenyl group at the 3-position.
Uniqueness: 3-Ethyl-4,5,6,7-tetrahydro-3aH-indazole is unique due to the presence of the ethyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C9H14N2 |
|---|---|
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
3-ethyl-4,5,6,7-tetrahydro-3aH-indazole |
InChI |
InChI=1S/C9H14N2/c1-2-8-7-5-3-4-6-9(7)11-10-8/h7H,2-6H2,1H3 |
InChI-Schlüssel |
ANWGMXGFWQIXKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN=C2C1CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B11924002.png)
![3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5h)-one](/img/structure/B11924003.png)


![4-Azaspiro[2.5]octan-6-ol](/img/structure/B11924015.png)
![3-Vinylpyrazolo[1,5-a]pyridine](/img/structure/B11924019.png)





![7H-Pyrazolo[4,3-d]pyrimidine](/img/structure/B11924071.png)

